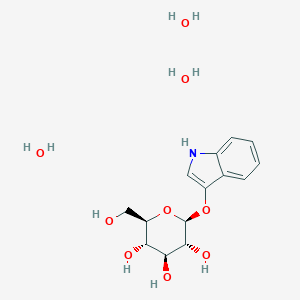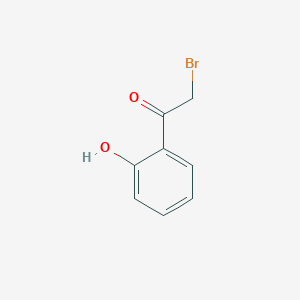
5-Bromphthalid
Übersicht
Beschreibung
5-Bromophthalide is an organic compound with the molecular formula C8H5BrO2. It is a derivative of phthalide, where a bromine atom is substituted at the fifth position of the benzene ring. This compound is known for its applications as an intermediate in the synthesis of various pharmacologically active substances, including the antidepressant drug citalopram .
Wissenschaftliche Forschungsanwendungen
5-Bromophthalide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: Studies have explored its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is a key intermediate in the synthesis of citalopram, an antidepressant drug.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and dyestuffs.
Wirkmechanismus
Target of Action
5-Bromophthalide is a biochemical reagent . . It’s known to have an impact on the respiratory system .
Mode of Action
It’s known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . This suggests that it interacts with skin, eye, and respiratory tissues, causing changes that lead to irritation.
Biochemical Pathways
Given its known effects on the respiratory system , it may influence pathways related to respiratory function.
Pharmacokinetics
It’s known to be a solid compound with a melting point of 162-166 °c . It’s soluble in acetone , suggesting it could be absorbed in the body when administered in a suitable solvent.
Result of Action
It’s known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . These effects suggest that it interacts with cells in the skin, eyes, and respiratory system, leading to changes that result in irritation.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 5-Bromophthalide, it’s recommended to avoid release to the environment . .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 5-Bromophthalide involves the reduction of 4-bromophthalic anhydride in an organic solvent. This process yields a mixture of 5-Bromophthalide and 6-Bromophthalide. The reaction mixture is then acidified, separated into aqueous and organic phases, and 5-Bromophthalide is selectively crystallized from the organic phase .
Another method involves the liquid-phase catalytic oxidation of 4-bromo-o-xylene, which also produces 5-Bromophthalide .
Industrial Production Methods
Industrial production of 5-Bromophthalide typically follows the same synthetic routes mentioned above, with optimization for large-scale production. The reduction of 4-bromophthalic anhydride is favored due to its efficiency and higher yield compared to other methods .
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromophthalide undergoes various chemical reactions, including:
Reduction: The reduction of 5-Bromophthalide can lead to the formation of 5-bromo-1,3-dihydro-2-benzofuran-1-one.
Substitution: The bromine atom in 5-Bromophthalide can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: Oxidation reactions can convert 5-Bromophthalide into corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) and chromium trioxide (CrO3) are commonly used.
Major Products
Reduction: 5-Bromo-1,3-dihydro-2-benzofuran-1-one.
Substitution: Various substituted phthalides depending on the nucleophile used.
Oxidation: Corresponding carboxylic acids or other oxidized derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromophthalide: Similar structure but with the bromine atom at the fourth position.
6-Bromophthalide: Similar structure but with the bromine atom at the sixth position.
Phthalide: The parent compound without the bromine substitution.
Uniqueness
5-Bromophthalide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its role as an intermediate in the synthesis of citalopram highlights its importance in medicinal chemistry .
Eigenschaften
IUPAC Name |
5-bromo-3H-2-benzofuran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrO2/c9-6-1-2-7-5(3-6)4-11-8(7)10/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUSPXLCLQIZFHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Br)C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60345267 | |
| Record name | 5-Bromophthalide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60345267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64169-34-2 | |
| Record name | 5-Bromophthalide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64169-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromophthalide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60345267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1(3H)-Isobenzofuranone, 5-bromo | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.291 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of 5-Bromophthalide in pharmaceutical synthesis?
A1: 5-Bromophthalide is a crucial building block in the synthesis of Citalopram [, , , ]. Citalopram is a medication primarily prescribed to treat depression.
Q2: What is the molecular formula and weight of 5-Bromophthalide?
A2: The molecular formula of 5-Bromophthalide is C8H5BrO2 []. Its molecular weight is 213.03 g/mol.
Q3: Can you describe a recent innovative approach to synthesizing a key intermediate of Citalopram using 5-Bromophthalide?
A3: Researchers successfully implemented a sustainable method utilizing micelle-enabled C(sp2)-C(sp3) cross-electrophile coupling []. This reaction involved 5-Bromophthalide and 1-benzyl-4-iodopiperidine in the presence of a copper co-catalyst within a micellar system. This method is notable for its use of an aqueous medium, avoiding reprotoxic polar aprotic solvents often employed in such reactions. This approach has been successfully scaled up to kilogram quantities, demonstrating its practicality for pharmaceutical production [].
Q4: Are there alternative synthetic routes for 5-Bromophthalide?
A4: Yes, one method involves the treatment of 4-bromo-o-xylene with oxygen in the presence of a Co(OAc)2-Mn(OAc)2-NaBr catalyst system, using acetic acid as the solvent [, ]. This approach offers a satisfactory yield of 5-Bromophthalide.
Q5: Has the crystal structure of 5-Bromophthalide been determined?
A5: Yes, 5-Bromophthalide crystallizes with two nearly identical molecules present within the asymmetric unit []. This structural information can be valuable for understanding its reactivity and interactions in chemical reactions.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














